2-Acetylcyclopentanone
Overview
Description
2-Acetylcyclopentanone (ACPE) is a β-dicarbonyl compound that exhibits keto-enol tautomerism, where the enol tautomers are stabilized by a cyclic intramolecular hydrogen bond . It is a versatile intermediate in organic synthesis and has been studied for its chemical behavior in various reactions.
Synthesis Analysis
ACPE can be synthesized through reactions involving triphenylphosphine and dialkyl acetylenedicarboxylates, leading to the formation of dialkyl 2-(1-acetyl-2-oxocyclopentyl)-3-(1,1,1-triphenyl-λ5-phosphanylidene)succinates. These compounds can further undergo intramolecular Wittig reactions to produce spirocyclobutene derivatives .
Molecular Structure Analysis
The molecular structure of ACPE and its derivatives has been extensively studied using various spectroscopic methods. For instance, the IR spectroscopy of deuterated ACPE analogs has helped in understanding the tautomeric forms and their equilibrium constants in different solvents . The cyclopentane ring in related compounds is known to adopt a twist conformation, which is important for subsequent chemical reactions .
Chemical Reactions Analysis
ACPE undergoes various chemical reactions, including nitrosation, which has been found to follow an unusual reaction mechanism involving the formation of a chelate-nitrosyl complex . The reaction of ACPE with benzohydrazide leads to the formation of 1-benzoylcyclopentapyrazole derivatives, with the reaction's chemoselectivity and conformational aspects studied through NMR spectroscopy and computational methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of ACPE are influenced by its tautomeric forms. The keto-enol equilibrium and the acidity constants of both the enol and ketone forms have been determined, providing insights into the compound's behavior in different pH conditions . The vibrational population transfer dynamics between the carbonyl modes of ACPE have been investigated using 2D IR spectroscopy, revealing the rates of interconversion between these modes .
ACPE also undergoes oxidation reactions with atmospheric oxygen, leading to a variety of products, including hydroxylated and acyloxycyclopentanones, which are important for understanding the α-hydroxylation of β-dicarbonyl compounds . The cytotoxic activity of ACPE derivatives has been explored, with some compounds showing potential antitumor properties .
Scientific Research Applications
Cytoprotective Applications in Liver Injury
2-Acetylcyclopentanone (2-ACP) has demonstrated cytoprotective properties in warm ischemia-reperfusion injury (IRI) of rat liver. This enolate-forming 1,3-dicarbonyl compound helps in mitigating oxidative stress, a key factor in IRI pathophysiology. Administered prior to reperfusion, 2-ACP effectively normalizes liver histologic and biochemical parameters altered by IRI (Kosharskyy et al., 2015).
Protective Properties in Acetaminophen Hepatotoxicity
In a mouse model, 2-ACP has shown protective abilities against acetaminophen (APAP) hepatotoxicity. It significantly reduces lethality and normalizes parameters associated with hepatocyte oxidative stress when administered before or shortly after APAP overdose (Zhang et al., 2013).
Electrochemical Synthesis Applications
2-ACP is used in the electrochemical synthesis of new catechol derivatives. It acts as a nucleophile in the electrochemical oxidation of catechols, forming novel catechol derivatives via Michael addition reactions. This process is significant for environmentally friendly synthesis methods (Nematollahi et al., 2006).
Keto–Enol/Enolate Equilibria in Chemical Reactions
The keto–enol equilibrium of 2-ACP in water has been studied, especially in relation to its interaction with surfactants. This research provides insights into the acidity equilibrium constants of 2-ACP, which is valuable for understanding its reaction mechanisms (Iglesias, 2002).
Pharmaceutical Synthesis
2-ACP reacts with triphenylphosphine and dialkyl acetylenedicarboxylates to produce specific compounds which are useful in pharmaceutical synthesis. These compounds can undergo intra-molecular Wittig reactions to produce diastereomeric phosphorus ylides, useful in the development of new drugs (Asghari et al., 2008).
Study of Tautomerism
Infrared (IR) spectroscopy studies show that 2-ACP exists in various tautomeric forms in aprotic organic solvents. This research is crucial for understanding the tautomeric equilibrium and the influence of solvent polarity on 2-ACP (Glazunov et al., 2011).
Vibrational Population Transfer Dynamics
Studies using 2D IR spectroscopy have investigated the vibrational population transfer dynamics in 2-ACP. This research is significant for understanding the behavior of β-dicarbonyl compounds under keto-enol isomerization, which is crucial in various chemical processes (Park & Ji, 2011).
Safety And Hazards
2-Acetylcyclopentanone is classified as a combustible liquid . It has a flash point of 72 °C . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
properties
IUPAC Name |
2-acetylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWDNIFICGLKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862730 | |
Record name | Cyclopentanone, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylcyclopentanone | |
CAS RN |
1670-46-8 | |
Record name | 2-Acetylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanone, 2-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylcyclopentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanone, 2-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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